molecular formula C9H21N3O B1331180 1-Piperazineethanol, 4-(3-aminopropyl)- CAS No. 58110-73-9

1-Piperazineethanol, 4-(3-aminopropyl)-

Cat. No.: B1331180
CAS No.: 58110-73-9
M. Wt: 187.28 g/mol
InChI Key: BQQVEASFNMRTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperazineethanol, 4-(3-aminopropyl)- is a chemical compound with the molecular formula C9H21N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Biochemical Analysis

Molecular Mechanism

At the molecular level, 1-Piperazineethanol, 4-(3-aminopropyl)- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For example, it may inhibit or activate enzymes, resulting in altered metabolic pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 1-Piperazineethanol, 4-(3-aminopropyl)- can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to changes in its effects on cellular function. Long-term studies have also indicated potential long-term effects on cellular processes, which are crucial for understanding its overall impact .

Dosage Effects in Animal Models

The effects of 1-Piperazineethanol, 4-(3-aminopropyl)- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating specific dosage levels at which the compound’s effects change significantly. Understanding these dosage effects is essential for determining safe and effective usage in research and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 1-Piperazineethanol, 4-(3-aminopropyl)- within cells and tissues are critical for its activity. It can interact with specific transporters or binding proteins, influencing its localization and accumulation. Understanding these transport mechanisms is essential for determining how the compound reaches its target sites and exerts its effects .

Subcellular Localization

The subcellular localization of 1-Piperazineethanol, 4-(3-aminopropyl)- plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperazineethanol, 4-(3-aminopropyl)- can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically yields protected piperazines, which can be further deprotected to obtain the desired compound . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of 1-Piperazineethanol, 4-(3-aminopropyl)- often involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Piperazineethanol, 4-(3-aminopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, 4-(3-aminopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Properties

IUPAC Name

2-[4-(3-aminopropyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O/c10-2-1-3-11-4-6-12(7-5-11)8-9-13/h13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQVEASFNMRTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973694
Record name 2-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58110-73-9
Record name NSC80665
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.